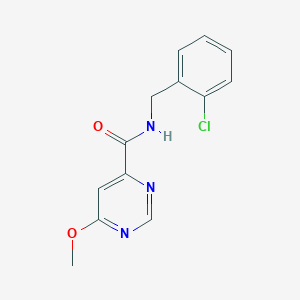

N-(2-chlorobenzyl)-6-methoxypyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

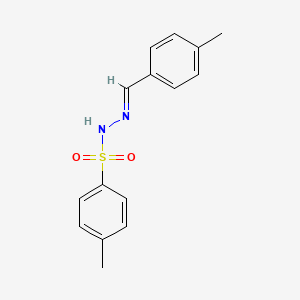

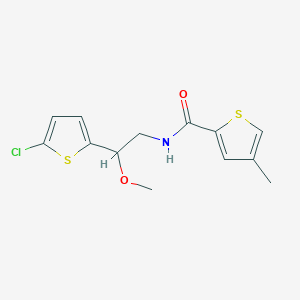

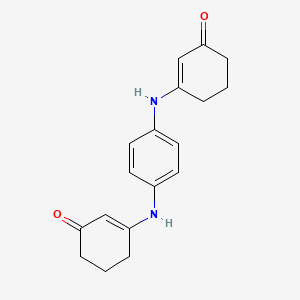

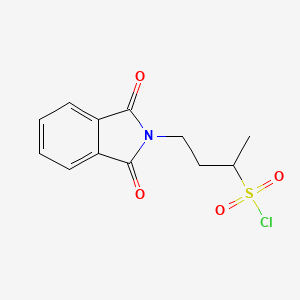

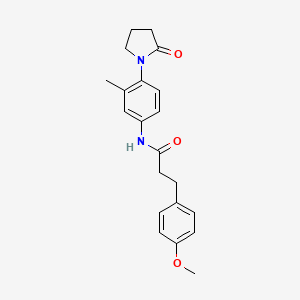

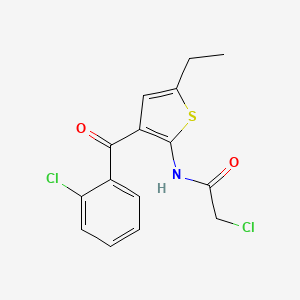

Molecular Structure Analysis

The molecular structure of “N-(2-chlorobenzyl)-6-methoxypyrimidine-4-carboxamide” would be characterized by the presence of a pyrimidine ring, a methoxy group (-OCH3), and a chlorobenzyl group (C6H4CH2Cl). The exact arrangement of these groups would depend on the specific synthesis process .Chemical Reactions Analysis

The reactivity of “N-(2-chlorobenzyl)-6-methoxypyrimidine-4-carboxamide” would be influenced by the presence of the chlorobenzyl and methoxy groups. The chlorine atom in the chlorobenzyl group is likely to be a site of reactivity due to its ability to leave as a chloride ion, creating a carbocation that can undergo further reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-chlorobenzyl)-6-methoxypyrimidine-4-carboxamide” would be influenced by its molecular structure. For example, the presence of the chlorobenzyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Anti-inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone, with structural similarities to N-(2-chlorobenzyl)-6-methoxypyrimidine-4-carboxamide, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds exhibited significant COX-2 inhibitory activity, comparable to standard drugs, indicating their potential in the development of new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

Anticancer and Kinase Inhibition : The synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which share a core structure with N-(2-chlorobenzyl)-6-methoxypyrimidine-4-carboxamide, has been explored for their potential as kinase inhibitors. These compounds are part of a program aimed at discovering new anticancer agents, highlighting the role of such pyrimidine derivatives in targeting cancer pathways (Wada et al., 2012).

Antiviral Activity : Research into 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are structurally related to the target compound, has shown that these derivatives exhibit potent antiretroviral activity. This includes efficacy against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, presenting a promising avenue for the development of new antiviral medications (Hocková et al., 2003).

Analgesic and Anti-inflammatory Agents : The synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, which include functionalities similar to N-(2-chlorobenzyl)-6-methoxypyrimidine-4-carboxamide, has led to the discovery of compounds with significant analgesic and anti-inflammatory effects. Some of these synthesized compounds showed higher potency than standard drugs, with low ulcerogenic activity, underscoring their therapeutic potential (Chhabria et al., 2007).

Zukünftige Richtungen

The future research directions for “N-(2-chlorobenzyl)-6-methoxypyrimidine-4-carboxamide” could include further exploration of its synthesis, characterization, and potential biological activities. Given the biological activities associated with similar compounds, it could be of interest in the development of new pharmaceuticals .

Eigenschaften

IUPAC Name |

N-[(2-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c1-19-12-6-11(16-8-17-12)13(18)15-7-9-4-2-3-5-10(9)14/h2-6,8H,7H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHVPWHLIDAMPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)NCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2940118.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2940120.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B2940122.png)

![1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-methylpiperazine](/img/structure/B2940124.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2940131.png)